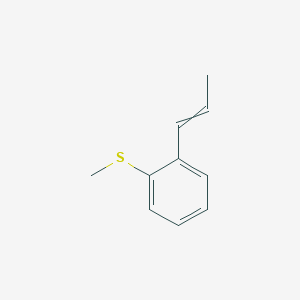
1-(Methylsulfanyl)-2-(prop-1-en-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Methylsulfanyl)-2-(prop-1-en-1-yl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a methylsulfanyl group and a prop-1-en-1-yl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfanyl)-2-(prop-1-en-1-yl)benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with prop-1-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using methylthiol and a suitable leaving group on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure high purity and efficiency in large-scale production.
化学反応の分析
Types of Reactions: 1-(Methylsulfanyl)-2-(prop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The prop-1-en-1-yl group can be reduced to a propyl group using hydrogenation catalysts like palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various electrophiles such as halogens, nitro groups, and sulfonic acids.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Propyl-substituted benzene derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
科学的研究の応用
1-(Methylsulfanyl)-2-(prop-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(Methylsulfanyl)-2-(prop-1-en-1-yl)benzene depends on its interaction with molecular targets. The methylsulfanyl group can interact with thiol groups in proteins, potentially affecting enzyme activity. The prop-1-en-1-yl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular pathways.
類似化合物との比較
Anethole: 1-methoxy-4-[(1E)-prop-1-en-1-yl]benzene, known for its use as a flavoring agent.
Estragole: 1-methoxy-4-(prop-2-en-1-yl)benzene, used in perfumes and as a flavoring agent.
Uniqueness: 1-(Methylsulfanyl)-2-(prop-1-en-1-yl)benzene is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its methoxy-substituted counterparts.
特性
CAS番号 |
30439-35-1 |
|---|---|
分子式 |
C10H12S |
分子量 |
164.27 g/mol |
IUPAC名 |
1-methylsulfanyl-2-prop-1-enylbenzene |
InChI |
InChI=1S/C10H12S/c1-3-6-9-7-4-5-8-10(9)11-2/h3-8H,1-2H3 |
InChIキー |
WSPVKXDEEAGDLF-UHFFFAOYSA-N |
正規SMILES |
CC=CC1=CC=CC=C1SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dichloro[(2,3-dichlorophenyl)methyl]silyl](/img/structure/B14683094.png)
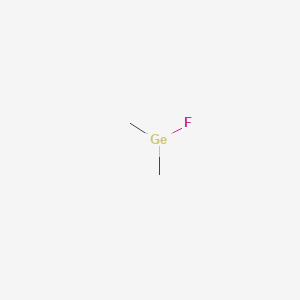
![1H-Pyrido[4,3-b]indole, 2-benzyl-8-fluoro-2,3,4,5-tetrahydro-](/img/structure/B14683099.png)
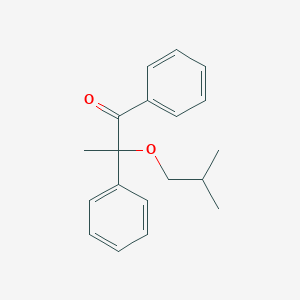

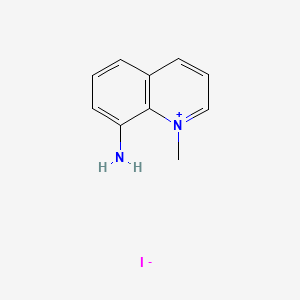


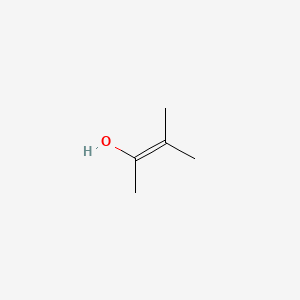
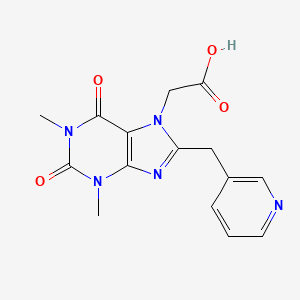
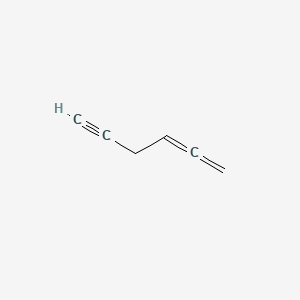
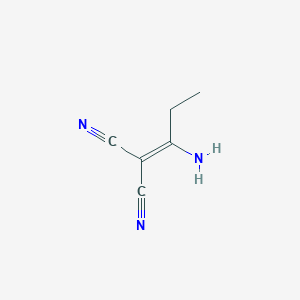
![(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B14683156.png)
![Dispiro[1,3-dithiolane-2,2'-bicyclo[3.3.1]nonane-6',2''-[1,3]dithiolane]](/img/structure/B14683162.png)
